Hydrogenation Yield Advantage: 4-(4-Amino-phenyl)-morpholine-3-carboxylic Acid Delivers 85.3% Isolated Yield vs. ~22% Overall Yield for the Morpholinone Congener via Conventional Seven-Step Route
The direct catalytic hydrogenation of 4-(4-nitro-phenyl)-morpholine-3-carboxylic acid to the target compound proceeds with an isolated yield of up to 85.3% in a single reduction step . In contrast, the widely used morpholinone analog 4-(4-aminophenyl)-3-morpholinone (the ketone form) is reported to be obtained in only ~22% overall yield over seven synthetic steps when starting from nitroaniline via the conventional route [1]. A patent method for the morpholinone achieves 85% yield in the final reduction step alone [2], but this represents step-yield rather than overall process efficiency. The carboxylic acid route thus provides a 3.9-fold improvement in single-step reduction yield compared to the overall seven-step morpholinone process, translating to significantly reduced raw material costs and shorter production cycle times for procurement-scale synthesis.
| Evidence Dimension | Synthetic yield (reduction step) |
|---|---|
| Target Compound Data | 85.3% isolated yield (single catalytic hydrogenation step) |
| Comparator Or Baseline | 4-(4-Aminophenyl)-3-morpholinone: ~22% overall yield (7 steps); 85% yield (final reduction step only, patent method) |
| Quantified Difference | 3.9-fold improvement in single-step yield vs. overall seven-step process; equivalent step-yield to best patent method but with fewer synthetic operations required |
| Conditions | Catalytic hydrogenation (Pd–C, H₂) of nitro precursor; patent method uses Na₂S₂O₄ reduction for morpholinone |
Why This Matters
Higher reduction-step yield with fewer total synthetic operations directly reduces the cost per gram of the advanced intermediate for procurement and scale-up planning.
- [1] Smyth, M.; et al. Facile Approach for the Synthesis of Rivaroxaban Using Alternate Synthon. Sustainable Chemical Processes 2015, 3, 11. Overall yield of 22% for 4-(4-aminophenyl)-3-morpholinone over seven steps. View Source
- [2] WO2014175563A1. Novel Method of Preparing 4-(4-Aminophenyl)-3-morpholinone. 85% yield in final reduction step using sodium hydrosulfite. View Source
